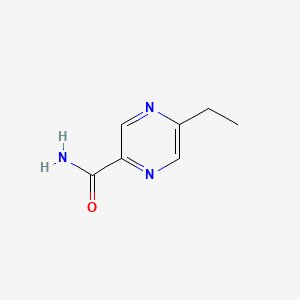

5-Ethylpyrazine-2-carboxamide

Description

5-Ethylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2 and an ethyl substituent at position 5 of the pyrazine ring. Pyrazine derivatives are heterocyclic compounds with two nitrogen atoms at positions 1 and 4, conferring unique electronic and steric properties that influence their biological and physicochemical profiles .

Synthesis: The compound is synthesized via nucleophilic substitution of 5-chloropyrazine-2-carboxamide with ethylamine under reflux conditions in ethanol, using triethylamine (TEA) as a base. This method aligns with protocols for analogous compounds, such as 5-alkylamino-N-phenylpyrazine-2-carboxamides, which achieve yields of 18–89% after purification by flash chromatography and recrystallization .

Characterization: Standard techniques include melting point determination, $^1$H NMR, $^13$C NMR, IR spectroscopy, and elemental analysis. For example, 5-chloro-N-phenyl derivatives exhibit melting points ranging from 120–250°C, with NMR signals for the pyrazine ring protons appearing at δ 8.5–9.5 ppm .

Properties

CAS No. |

13535-08-5 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.169 |

IUPAC Name |

5-ethylpyrazine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-2-5-3-10-6(4-9-5)7(8)11/h3-4H,2H2,1H3,(H2,8,11) |

InChI Key |

NWAYJJYEQLJTLD-UHFFFAOYSA-N |

SMILES |

CCC1=NC=C(N=C1)C(=O)N |

Synonyms |

Pyrazinecarboxamide, 5-ethyl- (8CI,9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Table 1: Comparative Analysis of Pyrazinecarboxamides

Key Observations :

- For example, 5-chloro-N-(3-CF$3$-Ph)-pyrazine-2-carboxamide exhibits an IC${50}$ of 41.9 µM against Mycobacterium tuberculosis . Ethyl Group: The ethyl substituent (electron-donating) likely balances lipophilicity (predicted logP ~1.8) and steric bulk, optimizing membrane permeability without excessive hydrophobicity. Bulkier Groups: tert-Butyl substituents (logP ~4.1) improve activity but may hinder target binding due to steric effects .

Physicochemical Properties

- Lipophilicity : Ethyl-substituted derivatives are less lipophilic than chloro- or tert-butyl analogues, favoring improved aqueous solubility. This is critical for bioavailability .

- Melting Points : Chlorinated derivatives typically have higher melting points (>200°C) due to stronger intermolecular forces, whereas alkylated analogues (e.g., ethyl, methyl) exhibit lower melting points (~150–180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.